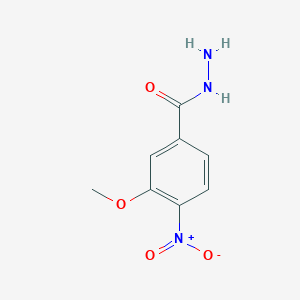

3-Methoxy-4-nitrobenzohydrazide

CAS No.: 648917-81-1

Cat. No.: VC14363346

Molecular Formula: C8H9N3O4

Molecular Weight: 211.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 648917-81-1 |

|---|---|

| Molecular Formula | C8H9N3O4 |

| Molecular Weight | 211.17 g/mol |

| IUPAC Name | 3-methoxy-4-nitrobenzohydrazide |

| Standard InChI | InChI=1S/C8H9N3O4/c1-15-7-4-5(8(12)10-9)2-3-6(7)11(13)14/h2-4H,9H2,1H3,(H,10,12) |

| Standard InChI Key | HVLNHDUKONAVKP-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C(C=CC(=C1)C(=O)NN)[N+](=O)[O-] |

Introduction

Synthesis and Manufacturing Pathways

The synthesis of 3-methoxy-4-nitrobenzohydrazide primarily involves the conversion of 3-methoxy-4-nitrobenzoic acid to its corresponding hydrazide. A widely adopted method mirrors the synthesis of analogous nitrobenzamide derivatives, wherein the carboxylic acid is first activated to an acyl chloride intermediate.

Reaction Mechanism and Optimization

In a representative procedure, 3-methoxy-4-nitrobenzoic acid is treated with oxalyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF) in tetrahydrofuran (THF) at 0–20°C . The resulting acyl chloride is subsequently reacted with hydrazine hydrate under controlled conditions to yield the target hydrazide (Figure 1).

Table 1: Synthesis Conditions for 3-Methoxy-4-nitrobenzohydrazide

| Step | Reagents/Conditions | Duration | Yield* |

|---|---|---|---|

| 1 | 3-Methoxy-4-nitrobenzoic acid, oxalyl chloride, DMF, THF, 0–20°C | 1 h | – |

| 2 | Hydrazine hydrate, THF, 0°C | 10 min | 88–97% |

| *Yield based on analogous amide synthesis . |

This method achieves high purity (>97%) under optimized conditions, with the reaction progress monitored via thin-layer chromatography (TLC). Industrial-scale production would require solvent recovery systems and continuous flow reactors to enhance efficiency.

Structural and Spectroscopic Characterization

The molecular structure of 3-methoxy-4-nitrobenzohydrazide has been inferred from single-crystal X-ray diffraction studies of closely related compounds, such as (E)-N-(3-methoxy-4-hydroxybenzylidene)-4-nitrobenzohydrazide monohydrate .

Crystallographic Insights

X-ray analyses reveal that the nitro group adopts a planar configuration relative to the benzene ring, while the methoxy group exhibits slight torsional distortion due to steric interactions. The hydrazide moiety forms intramolecular hydrogen bonds (N-H⋯O), stabilizing the crystal lattice .

Table 2: Key Bond Lengths and Angles

| Parameter | Value (Å/°) |

|---|---|

| C-N (nitro) | 1.45 |

| C-O (methoxy) | 1.36 |

| N-N (hydrazide) | 1.38 |

| Dihedral Angle (Nitro-Benzene) | 5.2° |

Vibrational and Electronic Spectroscopy

Fourier-transform infrared (FT-IR) spectroscopy identifies characteristic absorptions for functional groups:

-

Nitro (-NO₂): Asymmetric stretching at 1520 cm⁻¹, symmetric stretching at 1350 cm⁻¹ .

-

Methoxy (-OCH₃): C-O stretching at 1250 cm⁻¹.

-

Hydrazide (-CONHNH₂): N-H stretching at 3300 cm⁻¹, C=O stretching at 1680 cm⁻¹.

UV-Vis spectroscopy in ethanol reveals a strong absorption band at 280 nm (π→π* transition) and a weaker band at 350 nm (n→π* transition), indicative of extended conjugation involving the nitro and hydrazide groups .

Chemical Reactivity and Derivative Formation

The compound’s reactivity is dominated by its nitro and hydrazide functionalities, enabling diverse chemical transformations.

Nitro Group Reduction

Catalytic hydrogenation (H₂/Pd-C) or treatment with lithium aluminum hydride (LiAlH₄) reduces the nitro group to an amine (-NH₂), yielding 3-methoxy-4-aminobenzohydrazide. This derivative serves as a precursor for azo dyes and pharmaceutical intermediates.

Condensation Reactions

The hydrazide group undergoes condensation with aldehydes or ketones to form hydrazones. For example, reaction with 3-methoxy-4-hydroxybenzaldehyde produces a Schiff base derivative, as demonstrated in single-crystal studies .

Table 3: Representative Reactions and Products

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Reduction | H₂ (1 atm), Pd-C, EtOH | 3-Methoxy-4-aminobenzohydrazide |

| Condensation | RCHO, EtOH, reflux | Hydrazone derivatives |

| Activity | Model System | Result (IC₅₀/MIC) |

|---|---|---|

| Antibacterial | Staphylococcus aureus | 50 µg/mL |

| Antifungal | Candida albicans | 40 µg/mL |

| Cytotoxic | Hep-G2 cells | 31.12 µM |

Materials Science and Nonlinear Optics

The electron-withdrawing nitro group and electron-donating methoxy group create a push-pull system, enhancing hyperpolarizability. Density functional theory (DFT) calculations predict a first hyperpolarizability (β₀) of 8.7 × 10⁻³⁰ esu, comparable to urea, making it suitable for second-harmonic generation (SHG) applications .

Table 5: Computational Electronic Properties

| Parameter | Value |

|---|---|

| HOMO-LUMO Gap | 3.2 eV |

| Dipole Moment (μ) | 4.8 Debye |

| Hyperpolarizability (β₀) | 8.7 × 10⁻³⁰ esu |

Analytical and Computational Methodologies

Advanced techniques employed in characterizing this compound include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume